N-Allylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

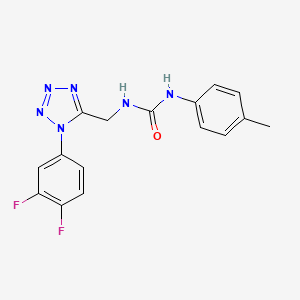

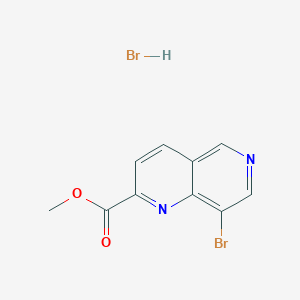

“N-Allylpyridin-3-amine” is a chemical compound with the CAS Number: 204773-12-6 . Its molecular weight is 134.18 and its IUPAC name is N-allyl-N-(3-pyridinyl)amine .

Molecular Structure Analysis

The InChI code for “N-Allylpyridin-3-amine” is 1S/C8H10N2/c1-2-5-10-8-4-3-6-9-7-8/h2-4,6-7,10H,1,5H2 . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.

Chemical Reactions Analysis

While specific chemical reactions involving “N-Allylpyridin-3-amine” are not available, amines in general can undergo a variety of reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also undergo an elimination reaction to form alkenes .

Physical And Chemical Properties Analysis

“N-Allylpyridin-3-amine” has a molecular weight of 134.18 . Its InChI code is 1S/C8H10N2/c1-2-5-10-8-4-3-6-9-7-8/h2-4,6-7,10H,1,5H2 .

Applications De Recherche Scientifique

Catalysis in Synthesis of Cyclic Amines

N-Allylpyridin-3-amine is utilized in the intramolecular allylic amination process, facilitated by rhodium(III) catalysis. This method allows for the chemoselective activation of C(sp3)-H bonds, leading to the synthesis of various substituted cyclic amines, including pyrrolidines and piperidines (Cochet et al., 2012).

Intermediate in Antibiotic Synthesis

The compound is a key intermediate in the preparation of premafloxacin, an antibiotic developed for use against veterinary pathogens. The synthesis process involves asymmetric Michael addition and stereoselective alkylation, demonstrating its utility in the production of pharmaceutical agents (Fleck et al., 2003).

Pyridine Synthesis

N-Allylpyridin-3-amine is involved in the synthesis of pyridines, achieved through reactions with alkynes. This process includes Cu(II)-promoted dehydrogenation of allylamine followed by Rh(III)-catalyzed N-annulation with an alkyne (Kim et al., 2012).

Asymmetric Synthesis

It plays a role in asymmetric synthesis of allylic amines, an area of interest due to the functional group's prevalence in bioactive agents and synthetic intermediates. This includes strategies for stereocontrolled construction of allylic amines (Grange et al., 2016).

Kinetic Resolution

A dual-catalysis approach uses N-Allylpyridin-3-amine for the kinetic resolution of allylic amines by acylation, marking a significant advancement in nonenzymatic kinetic resolution methods (Klauber et al., 2011).

Enantioselective Synthesis

This compound is used in enantioselective synthesis processes, such as the synthesis of various substituted piperidines, pyrrolidines, and pyrimidinones, highlighting its versatility in stereochemistry (Johnson et al., 2002).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-prop-2-enylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-5-10-8-4-3-6-9-7-8/h2-4,6-7,10H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMPVVXWDDGKJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2671456.png)

![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)

![6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671463.png)

![N-(3-ethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2671466.png)

![2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2671467.png)

![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B2671468.png)

![(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2671471.png)